Ferulic acid

Übersicht

Beschreibung

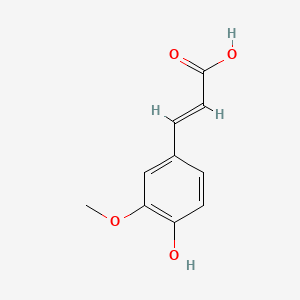

Ferulic acid is a hydroxycinnamic acid derivative and a phenolic compound. It is an organic compound with the formula (CH₃O)HOC₆H₃CH=CHCO₂H. The name is derived from the genus Ferula, referring to the giant fennel (Ferula communis). Classified as a phenolic phytochemical, this compound is an amber-colored solid. Esters of this compound are found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans . It is a major metabolite of chlorogenic acids in humans and is absorbed in the small intestine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield this compound . Another method involves the oxidation of eugenol using potassium permanganate in an alkaline medium .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials. This compound is present in three forms in plant materials: as soluble-free, soluble-conjugated (esterified to sugars and other low molecular mass compounds), and insoluble-bound this compound as a constituent of arabinoxylan and lignocellulosic complexes . The extraction process typically involves alkaline hydrolysis followed by purification steps such as solvent extraction and crystallization .

Analyse Chemischer Reaktionen

Hydrogen Peroxide and Peracetic Acid Reactivity

Ferulic acid demonstrates stability under lignin-retaining bleaching conditions. Major reactions include:

-

Trans–cis isomerization : Dominates in hydrogen peroxide reactions, proceeding via a radical mechanism without bond cleavage .

-

Side-chain cleavage : Observed as a minor pathway with peracetic acid, particularly in derivatives like coniferaldehyde .

| Derivative | Oxidant | Major Reaction | Stability Enhancement Factor |

|---|---|---|---|

| This compound | H₂O₂ | Isomerization (no cleavage) | High (etherified forms) |

| Coniferaldehyde | CH₃COOOH | Side-chain degradation | Low (aldehyde substitution) |

4-O-etherification significantly stabilizes this compound against oxidative degradation, while aldehyde substitution increases susceptibility .

Optimized Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (H₂SO₄) | 10 mol% | 94 |

| Temperature | 88°C | 94 |

| Molar Ratio (FA:EtOH) | 1:6 | 94 |

| Time | 3–5 min | 93–94 |

Under conventional heating, yields drop to 73–90% with reaction times exceeding 8 hours . Steric hindrance in branched alcohols reduces yields (e.g., 58% for isoamyl ferulate vs. 94% for ethyl ferulate) .

Enzymatic Oxidation and Dimerization

Laccase- or peroxidase-catalyzed oxidation produces dehydrodimers and trimers. Key products include:

-

8-8′-di-lactone dimer : Symmetric structure identified via NMR .

-

8-5′-benzofuran dimer : Major product in grass cell walls, prone to decarboxylation .

Reaction Pathway Analysis

| Product | m/z | Structure | Notes |

|---|---|---|---|

| P1 (8-8′) | 387 | Tetrahydrofuran dimer | Stable under neutral pH |

| P2 (8-5′) | 341 | Benzofuran dimer | Decarboxylates to P4 |

| P6/P7 | 771 | Dehydrotetramer | Formed via radical coupling |

Reaction media transition from colorless to orange-yellow within 3 hours, indicating progressive oxidation .

Antioxidant Mechanism

This compound scavenges free radicals via:

-

Resonance-stabilized phenoxy radical formation : Delocalization across the aromatic ring and conjugated side chain .

-

Metal chelation : Binds Cu(II)/Fe(II), inhibiting hydroxyl radical generation .

Radical Scavenging Efficiency

| Radical Type | Scavenging Capacity (Relative to Caffeic Acid) |

|---|---|

| Hydroxyl (- OH) | 1.3× |

| Superoxide (O₂- ⁻) | 1.0× |

Electron-donating groups (4-hydroxy, 3-methoxy) enhance hydrogen donation, while the carboxylic acid group anchors the molecule to lipid bilayers .

Degradation Under UV Light

Aqueous solutions of this compound exhibit poor photostability, decomposing rapidly upon exposure to light. Stabilization strategies include:

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Ferulic acid is widely recognized for its potent antioxidant capabilities. It effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property has implications for various health conditions:

- Skin Protection : FA has been shown to protect human fibroblasts from UVA-induced oxidative damage. Studies indicate that pre-treatment with FA significantly lowers intracellular reactive oxygen species (ROS) production and protects DNA from damage caused by UV radiation .

- Wound Healing : In diabetic rat models, FA application accelerated wound healing by enhancing collagen synthesis and reducing lipid peroxidation. The percentage of wound contraction was notably higher in treated groups compared to controls .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory diseases:

- Mechanism of Action : FA inhibits the production of pro-inflammatory cytokines and chemokines in immune cells. For instance, it has been shown to suppress cyclooxygenase-2 (COX-2) promoter activity in colon cancer cells, indicating its potential as an anti-inflammatory agent .

- Application in Disease Models : Research demonstrates that FA can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions by modulating signaling pathways involved in inflammation .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly concerning neurodegenerative diseases such as Alzheimer's:

- Mechanisms : FA has been found to reduce the expression of beta-secretase (BACE-1), a key enzyme involved in amyloid-beta production, thereby potentially mitigating Alzheimer's pathology .

- Clinical Relevance : Its ability to enhance memory and cognitive function has been observed in animal models, suggesting its therapeutic potential for Alzheimer's disease .

Anticancer Properties

This compound's anticancer effects have been a focal point of research:

- Cell Line Studies : In vitro studies on glioblastoma cells revealed that FA induces apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and c-Myc while activating caspases .

- Nanoparticle Delivery Systems : Advances in nanotechnology have enabled the encapsulation of FA in lipid nanoparticles, enhancing its bioavailability and therapeutic efficacy against cancer cells .

Cardiovascular Health

FA may play a role in cardiovascular health through its ability to modulate lipid metabolism:

- Cholesterol Regulation : Research indicates that FA can inhibit HMG-CoA reductase activity, which is crucial for cholesterol synthesis, thus potentially lowering cholesterol levels .

- Blood Pressure Management : Its antioxidant properties may also contribute to improved endothelial function and reduced blood pressure in hypertensive models .

Diabetes Management

The pharmacological profile of this compound includes benefits for managing diabetes:

- Glucose Metabolism : FA activates glucokinase, an enzyme that plays a vital role in glucose uptake and metabolism, thereby helping to lower blood glucose levels .

- Insulin Sensitivity : Studies suggest that FA may enhance insulin sensitivity and reduce complications associated with diabetes through its anti-inflammatory effects .

Comprehensive Data Table

Case Studies

-

Skin Protection Against UV Damage :

A clinical study demonstrated that applying this compound before UV exposure significantly reduced erythema and telangiectasia in patients undergoing dermatological treatments . -

Wound Healing Efficacy :

In diabetic rats treated with this compound ointment, researchers observed accelerated wound healing compared to control groups treated with standard medications such as soframycin. The treated group showed enhanced collagen deposition and reduced oxidative stress markers over time . -

Cognitive Improvement in Alzheimer’s Models :

Experimental studies indicated that this compound administration improved cognitive function and reduced amyloid plaque formation in transgenic mouse models of Alzheimer's disease, highlighting its potential as a therapeutic agent .

Wirkmechanismus

Ferulic acid exerts its effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species . It also modulates several signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) pathway, the B-cell lymphoma-2 (Bcl-2) pathway, and the tumor protein 53 (P53) pathway . These pathways are involved in cell survival, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

- Caffeic acid

- p-Coumaric acid

- Sinapic acid

- Chlorogenic acid

Ferulic acid stands out due to its higher stability and stronger antioxidant properties compared to these similar compounds .

Biologische Aktivität

Ferulic acid (FA), a hydroxycinnamic acid found abundantly in plant cell walls, exhibits a wide range of biological activities that make it a compound of significant interest in both pharmacology and nutrition. This article provides an overview of the biological activities of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, as well as its potential therapeutic applications in various diseases.

Chemical Structure and Properties

This compound is characterized by its phenolic structure, which contributes to its antioxidant properties. The chemical formula for this compound is , and its structure can be represented as follows:

This compound is primarily found in whole grains, fruits, and vegetables, often in conjugated forms with sugars or other phenolic compounds.

Antioxidant Activity

One of the most studied properties of this compound is its antioxidant activity . FA effectively scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. Studies have shown that FA can decrease the production of reactive oxygen species (ROS) in cells exposed to UV radiation, thereby protecting against oxidative damage .

- Direct Scavenging : FA can directly neutralize free radicals due to its phenolic hydroxyl groups.

- Indirect Scavenging : It upregulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, enhancing the cellular defense against oxidative stress .

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) . This action is particularly relevant in conditions like arthritis and cardiovascular diseases.

Case Study: Rosacea Treatment

A clinical trial demonstrated that a topical application of this compound significantly improved skin barrier function and reduced inflammation in patients with papulopustular rosacea. The treatment group showed an 80% effective rate compared to 63% in the control group .

Antimicrobial Activity

This compound possesses antimicrobial properties , making it effective against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . This property suggests potential applications in food preservation and as a natural preservative.

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases like Alzheimer's. Research shows that FA supplementation improves cognitive function and reduces amyloid-beta (Aβ) deposition in animal models . The proposed mechanisms include:

- Reduction of Oxidative Stress : FA mitigates oxidative damage in neuronal cells.

- Anti-inflammatory Actions : It decreases neuroinflammation by inhibiting pro-inflammatory mediators .

Therapeutic Applications

The diverse biological activities of this compound suggest numerous therapeutic applications:

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.